molecular formula C₂₀H₂₇N₅O₉ B1145821 (2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol CAS No. 103343-26-6

(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol

Cat. No.: B1145821
CAS No.: 103343-26-6
M. Wt: 481.46
InChI Key:
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Description

(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol is a compound used primarily in peptide synthesis. It is a derivative of histidine, an essential amino acid, and is often used as a building block in the synthesis of peptides and proteins. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a dinitrophenyl (Dnp) group, which are used to protect the amino and imidazole groups of histidine, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol typically involves the protection of the amino and imidazole groups of histidine. The Boc group is introduced using tert-butyl dicarbonate in the presence of a base such as triethylamine. The Dnp group is introduced using 2,4-dinitrofluorobenzene. The reaction conditions often involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure the selective protection of the desired functional groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the deprotection reactions are histidine derivatives with free amino and imidazole groups, which can be further used in peptide synthesis .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol involves the selective protection and deprotection of the amino and imidazole groups of histidine. The Boc group protects the amino group from unwanted reactions during peptide synthesis, while the Dnp group protects the imidazole ring. The deprotection steps are carefully controlled to ensure the selective removal of these groups, allowing the histidine residue to participate in peptide bond formation and other reactions .

Comparison with Similar Compounds

Similar Compounds

    Boc-His-OH: Similar to (2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol but lacks the Dnp protecting group.

    Fmoc-His-OH: Uses a different protecting group (Fmoc) for the amino group.

    Z-His-OH: Uses a benzyloxycarbonyl (Z) group for protection.

Uniqueness

This compound is unique due to the presence of both Boc and Dnp protecting groups, which provide selective protection for the amino and imidazole groups of histidine. This dual protection allows for greater control and specificity in peptide synthesis, making it a valuable tool in the field of peptide chemistry .

Properties

IUPAC Name

(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O8.C3H8O/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29;1-3(2)4/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24);3-4H,1-2H3/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRRDIHKQFOOJR-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O.CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)O.CC(C)(C)OC(=O)N[C@H](CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330286-54-8
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330286-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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